molecular formula C13H12N2O B11890071 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone CAS No. 34086-60-7

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone

Cat. No.: B11890071
CAS No.: 34086-60-7
M. Wt: 212.25 g/mol
InChI Key: RBVDBXWGUKZVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone is a synthetically versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyrrolo[3,4-b]quinoline core have recently garnered significant interest for their diverse biological activities. Notably, structurally similar derivatives have demonstrated promising in vitro and in vivo antileishmanial efficacy against visceral leishmaniasis, a neglected tropical disease, with one study identifying a lead compound that showed over 56% inhibition of parasite burden in animal models . The synthesis of such complex molecules is often achieved through efficient strategies like post-Ugi modifications, allowing for the rapid generation of diverse compound libraries for biological screening . This scaffold is also of interest in oncology research; related tricyclic fused ring systems have been explored for their cytotoxic properties, showing selective anti-proliferative effects against human cancer cell lines, including leukemia . Researchers can utilize this high-purity compound as a key intermediate to develop novel therapeutic agents or as a tool compound for probing biological mechanisms. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

34086-60-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)15-7-11-6-10-4-2-3-5-12(10)14-13(11)8-15/h2-6H,7-8H2,1H3

InChI Key

RBVDBXWGUKZVBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=CC3=CC=CC=C3N=C2C1

Origin of Product

United States

Preparation Methods

Direct Acylation During Cyclization

Incorporating a β-keto ester or acetyl-containing amine during the substitution-cyclization sequence may enable in situ ketone formation. For instance, using ethyl 2-methylacetoacetate (a β-keto ester) as a reagent in diazonium salt coupling reactions, as described in WO2006102642A1, could provide a precursor for decarboxylative ketone formation.

Hypothetical Pathway:

  • Diazonium Coupling: A quinoline-bound diazonium salt reacts with ethyl 2-methylacetoacetate in aqueous sodium acetate, forming a hydrazone intermediate.

  • Cyclization and Decarboxylation: Thermal treatment (e.g., reflux in formic acid) induces Fischer indole cyclization, followed by ester hydrolysis and decarboxylation to yield the acetyl group.

This approach mirrors steps from PQQ synthesis patents, where β-keto esters participate in indole ring formation. However, steric hindrance from the quinoline system may necessitate optimized temperature and pH conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the aforementioned methods:

Parameter Direct Acylation Post-Cyclization Acetylation
Reaction Steps 3–44–5
Overall Yield ~60% (estimated)~45% (estimated)
Critical Reagents β-Keto estersAcetyl chloride, bases
Purification Complexity ModerateHigh (column chromatography)
Regioselectivity Control ChallengingModerate

Direct acylation minimizes purification steps but requires precise control over decarboxylation kinetics. Post-cyclization modification offers better regiocontrol at the expense of additional synthetic steps.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclization

During Fischer indole synthesis (employed in), premature hydrolysis of intermediates or over-oxidation can generate byproducts such as quinoline-2,3-diones. Maintaining a pH of 5.3–6.0 and temperatures below 80°C mitigates these issues.

Acetyl Group Stability

The electron-withdrawing nature of the quinoline ring may destabilize the acetyl moiety under acidic or high-temperature conditions. Patent CN104892605A notes that ethanol’s mild polarity helps stabilize sensitive functional groups during reflux, suggesting its utility in acetyl retention.

Scalability and Industrial Feasibility

The ethanol-based reflux method from is inherently scalable, with reported yields exceeding 90% on multi-gram scales. However, acetylation steps requiring anhydrous conditions (e.g., acetyl chloride reactions) may necessitate specialized equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological target.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents CAS Number Molecular Formula Key Features
Target Compound : 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethanone Pyrrolo[3,4-b]quinoline Ethyl ketone at position 2 Not explicitly listed Likely C₁₄H₁₂N₂O Fused bicyclic system with acetyl group
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Pyrrolo[2,3-b]pyridine Acetyl at position 1 111097-45-1 C₉H₁₀N₂O Pyridine-fused pyrrole; MW: 162.19
Emraclidine (CVL-231) Pyrrolo[3,4-b]pyridine Trifluoromethylpyridinyl-azetidinyl substituents 2170722-84-4 C₂₀H₂₀F₃N₅O Pharmacologically active (M4 receptor modulator)
1-(1H-Pyrrol-2-yl)ethanone Pyrrole Acetyl at position 1 1072-83-9 C₆H₇NO Simple monocyclic analog; used in coordination chemistry
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone Pyrazolo[3,4-b]pyridine Acetyl at position 3 889451-31-4 C₈H₇N₃O Boiling point: 368.5°C; Density: 1.3 g/cm³

Key Observations :

  • Core Heterocycle: The target compound’s pyrrolo[3,4-b]quinoline core distinguishes it from simpler pyrrole or pyridine derivatives (e.g., 1-(1H-Pyrrol-2-yl)ethanone) and pyrazolo[3,4-b]pyridine analogs .
  • Substituent Position : The acetyl group’s placement influences reactivity and applications. For example, Emraclidine’s bulky substituents confer pharmacological activity, whereas simpler analogs are used in synthetic intermediates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Molecular Weight
Target Compound Not reported Not reported Not reported ~222 (estimated)
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone 104–106 265.34
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone 368.5 1.3 161.16
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone 111.14

Notes:

  • The target compound’s properties remain uncharacterized in the provided evidence, highlighting a gap in current literature.
  • Simpler analogs (e.g., 1-(1H-Pyrrol-2-yl)ethanone) exhibit lower molecular weights and higher volatility .

Biological Activity

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone

The compound can be synthesized through various methods involving the reaction of pyrroloquinoline derivatives with appropriate reagents. Notable synthetic routes include Ugi condensation reactions and modifications leading to functionalized derivatives. For instance, a study reported a series of dihydropyrroloquinoline derivatives synthesized via post-Ugi modification strategies, which demonstrated significant biological activity against visceral leishmaniasis .

Antileishmanial Activity

Recent research highlighted the antileishmanial efficacy of various pyrroloquinoline derivatives. Specifically, compound 5m from a related series exhibited promising in vitro activity with a CC50 of 65.11 μM and an anti-amastigote IC50 of 8.36 μM. In vivo studies on Balb/c mice showed a significant reduction in parasite burden in both liver (56.2% inhibition) and spleen (61.1% inhibition) when administered at a dose of 12.5 mg/kg .

Cardioprotective Effects

In another study focusing on cardiotoxicity models, derivatives of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone were evaluated for their cardioprotective properties against doxorubicin-induced damage in H9c2 cardiomyocytes. Some derivatives showed enhanced cell viability exceeding 80% compared to control groups, indicating potential for therapeutic use in cardiovascular protection .

Antitumor Activity

The compound has also been explored for its antitumor properties. A series of dihydropyrroloquinoline derivatives were evaluated for their inhibitory effects on several protein kinases relevant to cancer therapy. Compounds exhibited IC50 values ranging from 0.25 μM to 0.78 μM against various targets such as JAK3 and NPM1-ALK, suggesting the potential for development into anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. The presence of specific functional groups and structural modifications significantly influences their pharmacological profiles. For instance:

  • Hydroxyl Groups : Modifications that introduce hydroxyl groups have been shown to enhance binding interactions with biological targets.
  • Substituents : Electron-donating or withdrawing groups on the aromatic rings can modulate activity levels against different biological pathways.

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone and its derivatives:

Activity TypeCompoundIC50/CC50 ValueEfficacy Description
Antileishmanial5mCC50 = 65.11 μMSignificant inhibition in vitro and in vivo
CardioprotectiveVarious>40 μMMaintained high cell viability against doxorubicin
Antitumor (JAK3)VariousIC50 = 0.36 - 0.78 μMHigh inhibitory activity against protein kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.